N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification and Anticancer Activity
The compound, related to N-(6-(2-Methoxy-3-(4-fluorophenylsulfonyl)aminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, was modified by replacing the acetamide group with alkylurea to evaluate its anticancer effects. This modification aimed to retain antiproliferative activity against human cancer cell lines while reducing toxicity. The study found that these modified compounds maintained potent antiproliferative and inhibitory activities against PI3Ks and mTOR, with reduced acute oral toxicity, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Immunomodulatory Effects
Research on a similar compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), demonstrated its ability to enhance the immune response. It was found to potentiate the induction of a cytolytic T-lymphocyte response to cancer and viral infections in mice. The compound augmented the immune response to weak antigens and restored alloreactivity, suggesting its potential use as an immunopotentiator for enhancing the body's defense against tumors and viral infections (Wang et al., 1988).
Enzyme Inhibition for Therapeutic Applications
Another study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with modifications at the acetamide group. These inhibitors, including those structurally related to the compound , have shown promising results in in vitro and in vivo studies for their potent and efficacious inhibition of PI3Kα and mTOR, highlighting their potential in therapeutic applications for diseases associated with these enzymes (Stec et al., 2011).
Molecular Docking and Computational Analysis
The compound's structure and derivatives have also been analyzed through computational calculations and molecular docking studies to explore their potential in treating various diseases, including antimalarial activity and possibly against COVID-19. These studies involve the synthesis of sulfonamide derivatives and their evaluation against different biological targets, demonstrating the versatility and potential therapeutic applications of these compounds (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-15-9-12-24(13-10-15)29(27,28)18-4-3-11-23(20(18)26)14-19(25)22(2)17-7-5-16(21)6-8-17/h3-8,11,15H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVLQIXXYBVQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N(C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.